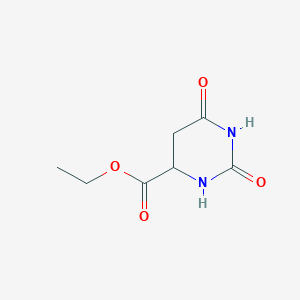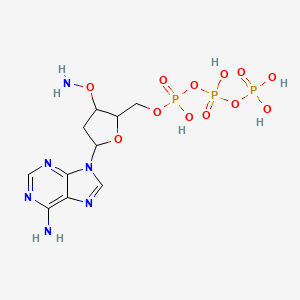
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is a synthetic organic compound with a unique structure characterized by an azidomethyl group, a methoxy group, and three hydroxyl groups attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol typically involves multiple steps starting from readily available precursors. One common route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose derivative.
Introduction of the Azidomethyl Group: This step often involves the substitution of a leaving group (e.g., a halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Hydroxylation: The hydroxyl groups are typically introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving azide or methoxy groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral or anticancer agents due to the bioactivity associated with azide-containing compounds.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers or as a precursor for functional materials with specific properties.
Mechanism of Action
The mechanism by which (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol exerts its effects depends on its application. For instance, in medicinal chemistry, the azide group can participate in bioorthogonal reactions, allowing for the selective targeting of biomolecules. The methoxy and hydroxyl groups can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-2-Hydroxymethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(3S,5S)-2-Azidomethyl-6-ethoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13N3O5 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3 |
InChI Key |
DITZTAYZVSZBCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12102992.png)






![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)
